molecular formula C20H10O10 B167879 Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) CAS No. 1732-96-3

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Cat. No.: B167879
CAS No.: 1732-96-3
M. Wt: 410.3 g/mol
InChI Key: XQBLBHYWXZNCJZ-UHFFFAOYSA-N
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Description

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a complex organic compound with the molecular formula C({20})H({10})O(_{10}) and a molecular weight of 410.29 g/mol . This compound is characterized by its two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate groups linked by an ethane-1,2-diyl bridge. It is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) typically involves the reaction of ethylene glycol with trimellitic anhydride. The reaction proceeds through an esterification process, where the hydroxyl groups of ethylene glycol react with the anhydride groups of trimellitic anhydride to form the desired ester compound . The reaction conditions generally include:

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the anhydride.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the reaction.

    Temperature: The reaction is typically carried out at elevated temperatures (around 100-150°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and ethylene glycol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH(_4)) to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at elevated temperatures.

    Reduction: LiAlH(_4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., pyridine).

Major Products

    Hydrolysis: Trimellitic acid and ethylene glycol.

    Reduction: 1,2-bis(1,3-dihydroxyisobenzofuran-5-carboxylate)ethane.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Employed in the synthesis of polymers and resins with specific properties, such as high thermal stability and mechanical strength.

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) exerts its effects depends on the specific application. In drug delivery, for example, the compound can encapsulate active pharmaceutical ingredients, protecting them from degradation and allowing for controlled release. The molecular targets and pathways involved include interactions with cellular membranes and enzymes that facilitate the release of the drug at the target site.

Comparison with Similar Compounds

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can be compared with other similar compounds, such as:

    Ethylene glycol bis(trimellitate): Similar structure but with different ester linkages.

    Bisphenol A bis(trimellitate): Contains bisphenol A instead of ethylene glycol as the linking unit.

    Phthalic anhydride derivatives: Similar aromatic structure but different functional groups.

The uniqueness of ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) lies in its specific ester linkages and the stability of the resulting compound, making it suitable for high-performance applications.

Properties

IUPAC Name

2-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyethyl 1,3-dioxo-2-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O10/c21-15(9-1-3-11-13(7-9)19(25)29-17(11)23)27-5-6-28-16(22)10-2-4-12-14(8-10)20(26)30-18(12)24/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBLBHYWXZNCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)OCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169549
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
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Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-96-3
Record name Ethylene glycol bis(anhydrotrimellitate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis[1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate]
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